molecular formula C21H23NO6 B3111567 N-z-Glu(obn)-ome CAS No. 183442-87-7

N-z-Glu(obn)-ome

Cat. No.: B3111567
CAS No.: 183442-87-7
M. Wt: 385.4 g/mol
InChI Key: BITYYLYXTWXLAJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-z-Glu(obn)-ome is a synthetic compound used in various scientific research applications It is known for its unique chemical properties and its ability to undergo a variety of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-z-Glu(obn)-ome typically involves a series of chemical reactions that include protection and deprotection steps, as well as coupling reactions. The process begins with the protection of the amino group of glutamic acid using a suitable protecting group such as benzyloxycarbonyl (z). The carboxyl group is then esterified using a reagent like benzyl alcohol (obn). The final step involves the coupling of the protected glutamic acid derivative with an appropriate reagent to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-z-Glu(obn)-ome undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

N-z-Glu(obn)-ome has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-z-Glu(obn)-ome involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in various biochemical effects, such as inhibition or activation of enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

N-z-Glu(obn)-ome can be compared with other similar compounds, such as:

    N-acetylglutamic acid: Another derivative of glutamic acid with different protecting groups.

    N-benzylglutamic acid: Similar structure but with a benzyl group instead of a benzyloxycarbonyl group.

    N-carbobenzoxyglutamic acid: Contains a carbobenzoxy group as a protecting group.

The uniqueness of this compound lies in its specific combination of protecting groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-O-benzyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-26-20(24)18(22-21(25)28-15-17-10-6-3-7-11-17)12-13-19(23)27-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITYYLYXTWXLAJ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-z-Glu(obn)-ome
Reactant of Route 2
Reactant of Route 2
N-z-Glu(obn)-ome
Reactant of Route 3
Reactant of Route 3
N-z-Glu(obn)-ome
Reactant of Route 4
Reactant of Route 4
N-z-Glu(obn)-ome
Reactant of Route 5
Reactant of Route 5
N-z-Glu(obn)-ome
Reactant of Route 6
Reactant of Route 6
N-z-Glu(obn)-ome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.